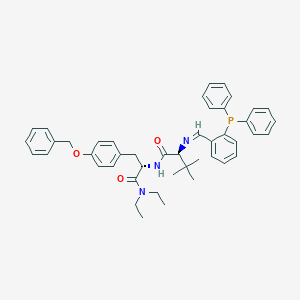
3,4-Bis(isobutoxycarbonyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(isobutoxycarbonyl)benzoic Acid is an organic compound with the molecular formula C17H22O6 and a molecular weight of 322.35 g/mol . This compound is characterized by the presence of two isobutoxycarbonyl groups attached to a benzoic acid core. It is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(isobutoxycarbonyl)benzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with isobutyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(isobutoxycarbonyl)benzoic Acid undergoes various chemical reactions, including:
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Hydrolysis: Yields 3,4-dihydroxybenzoic acid and isobutyric acid.
Substitution: Yields substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(isobutoxycarbonyl)benzoic Acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Bis(isobutoxycarbonyl)benzoic Acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological molecules. The aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzoic Acid: Lacks the ester groups and has different reactivity and applications.
3,4-Bis(methoxycarbonyl)benzoic Acid: Similar structure but with methoxy groups instead of isobutoxy groups.
Uniqueness
3,4-Bis(isobutoxycarbonyl)benzoic Acid is unique due to the presence of isobutoxycarbonyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C17H22O6 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3,4-bis(2-methylpropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-10(2)8-22-16(20)13-6-5-12(15(18)19)7-14(13)17(21)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
KUEUMOYGQKIKBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




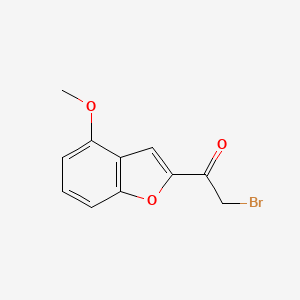

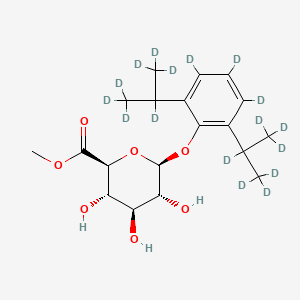
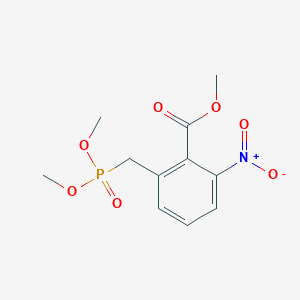

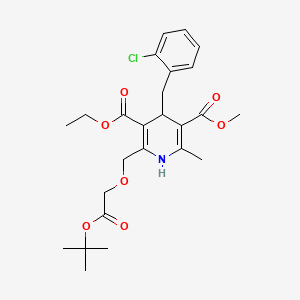



![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)

